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An In-depth Technical Guide to EHT 5372

Introduction
EHT 5372 is a novel, highly potent, and selective small molecule inhibitor of the Dual-specificity

tyrosine phosphorylation-regulated kinase (DYRK) family, with exceptional potency for

DYRK1A.[1][2][3] The DYRK1A gene is located on chromosome 21 and is implicated in the

pathophysiology of neurodegenerative conditions, particularly the early-onset Alzheimer's

disease (AD) observed in individuals with Down Syndrome.[2][4] DYRK1A phosphorylates key

proteins involved in AD, including Tau and Amyloid Precursor Protein (APP).[1][2] By inhibiting

DYRK1A, EHT 5372 presents a promising therapeutic strategy to modify the course of both Tau

and amyloid pathologies.[2][3] This document provides a comprehensive technical overview of

the chemical structure, properties, and mechanism of action of EHT 5372.

Chemical Structure and Properties
EHT 5372 is chemically identified as methyl 9-((2,4-dichlorophenyl)amino)thiazolo[5,4-

f]quinazoline-2-carbimidate.[2][5][6] Its structure is characterized by a thiazoloquinazoline core.
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Property Value Source

IUPAC Name

methyl 9-[(2,4-

dichlorophenyl)amino][1]

[5]thiazolo[5,4-f]quinazoline-2-

carboximidate

[6]

CAS Number 1425945-63-6 [7][8]

Molecular Formula C₁₇H₁₁Cl₂N₅OS [6][7]

Molecular Weight 404.27 g/mol [6]

SMILES
N=C(OC)c1nc2cc3c(c(nc3)n1)

c(c2)N/c4ccc(Cl)cc4Cl
[5]

Appearance Solid Powder [6]

Solubility Soluble in DMSO [9]

Pharmacological Properties and Quantitative Data
EHT 5372 is a potent inhibitor of DYRK1A and DYRK1B and exhibits high selectivity over a

panel of 339 other kinases.[2][6] Its inhibitory activity has been quantified through various

biochemical and cellular assays.

Biochemical Kinase Inhibition
The inhibitory potency of EHT 5372 was determined against a panel of recombinant kinases.

The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3052627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354489/
https://www.bocsci.com/product/eht-5372-cas-1425945-63-6-381895.html
https://world-wide.org/fens-22/dyrk1a-inhibition-therapeutic-approach-abb8228e
https://www.dcchemicals.com/coa/COA_DC11287.html
https://www.bocsci.com/product/eht-5372-cas-1425945-63-6-381895.html
https://world-wide.org/fens-22/dyrk1a-inhibition-therapeutic-approach-abb8228e
https://www.bocsci.com/product/eht-5372-cas-1425945-63-6-381895.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354489/
https://www.bocsci.com/product/eht-5372-cas-1425945-63-6-381895.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9133025/
https://www.benchchem.com/product/b607280?utm_src=pdf-body
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.1078987/full
https://www.bocsci.com/product/eht-5372-cas-1425945-63-6-381895.html
https://www.benchchem.com/product/b607280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase IC₅₀ (nM) Source(s)

DYRK1A 0.22 [1][2][10]

DYRK1B 0.28 [1][10][11]

DYRK2 10.8 [1][10][11]

DYRK3 93.2 [1][10][11]

GSK-3α 7.44 [1][10][11]

CLK1 22.8 [1][10][11]

CLK2 88.8 [1][10][11]

CLK4 59.0* [1][10]

GSK-3β 221 [1][10][11]

Note: One source indicates no

inhibition of CLK4.[11]

Cellular Activity
In cellular models, EHT 5372 effectively reduces the pathological hallmarks of Alzheimer's

disease.

Cellular Effect Cell Line IC₅₀ (µM) Source

Reduction of pS396-

Tau Levels
SH-SY5Y-Tau441 1.7 [1][10]

Reduction of Aβ

Production
HEK293-APP 1.06 [1][10]

Mechanism of Action and Signaling Pathway
DYRK1A plays a central role in the molecular pathogenesis of Alzheimer's disease by directly

phosphorylating Tau protein and influencing the processing of Amyloid Precursor Protein

(APP).[1][2] Overexpression or hyperactivity of DYRK1A leads to hyperphosphorylation of Tau,
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which promotes its dissociation from microtubules and aggregation into neurofibrillary tangles

(NFTs).[12][13] Additionally, DYRK1A phosphorylates APP, which facilitates its amyloidogenic

cleavage by secretase enzymes, thereby increasing the production of neurotoxic Amyloid-β

(Aβ) peptides.[1][2]

EHT 5372 exerts its therapeutic effect by directly inhibiting the kinase activity of DYRK1A. This

inhibition prevents the downstream phosphorylation of Tau and APP, thus simultaneously

addressing both major pathological pathways of Alzheimer's disease.[2][3]
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Caption: Mechanism of action of EHT 5372 in Alzheimer's disease pathology.
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Experimental Protocols
The following sections describe the general methodologies used to characterize the activity of

EHT 5372, based on standard biochemical and cellular assays.[14]

In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of EHT 5372 on DYRK1A kinase activity.

Objective: To determine the IC₅₀ value of EHT 5372 against recombinant DYRK1A.

Methodology:

Reagents: Recombinant human DYRK1A, a suitable peptide substrate (e.g., DYRKtide), ATP

(adenosine triphosphate), EHT 5372 (in various concentrations), kinase reaction buffer

(containing MgCl₂), and a detection reagent.[15]

Procedure: a. Recombinant DYRK1A enzyme is incubated in a kinase reaction buffer with

the peptide substrate. b. EHT 5372, serially diluted to a range of concentrations, is added to

the reaction wells. c. The kinase reaction is initiated by the addition of ATP.[16] The reaction

is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[15] d. The

reaction is terminated. e. The amount of phosphorylated substrate is quantified. This is often

achieved using methods like radioactive phosphate ([γ-³²P]ATP) incorporation followed by

scintillation counting, or non-radioactive methods such as fluorescence polarization (FP) or

time-resolved fluorescence resonance energy transfer (TR-FRET).[17][18]

Data Analysis: The percentage of kinase inhibition relative to a no-inhibitor control is plotted

against the logarithm of EHT 5372 concentration. The IC₅₀ value is calculated using a non-

linear regression curve fit.
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Caption: General workflow for an in vitro biochemical kinase inhibition assay.
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Cellular Tau Phosphorylation Assay
This assay measures the ability of EHT 5372 to inhibit Tau phosphorylation within a cellular

context.

Objective: To determine the IC₅₀ of EHT 5372 for the reduction of phosphorylation at a specific

Tau site (e.g., Ser396) in cells.

Methodology:

Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) engineered to overexpress

human Tau (e.g., SH-SY5Y-Tau441).[14]

Procedure: a. Cells are cultured in multi-well plates to a suitable confluency. b. The cell

culture medium is replaced with fresh medium containing various concentrations of EHT
5372 or a vehicle control (e.g., DMSO). c. Cells are incubated with the compound for a

defined period (e.g., 24 hours).[10] d. Following incubation, cells are washed and lysed to

release cellular proteins. e. The concentration of total protein in the lysates is determined

(e.g., using a BCA assay) for normalization. f. The levels of phosphorylated Tau (e.g., pS396)

and total Tau are quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay)

or Western Blotting with specific antibodies.[14]

Data Analysis: The ratio of phosphorylated Tau to total Tau is calculated for each

concentration of EHT 5372. The results are normalized to the vehicle control, and the IC₅₀ is

determined by plotting the percentage of inhibition against the log of the compound

concentration. A parallel cell viability assay (e.g., MTT) is often run to ensure the observed

effects are not due to cytotoxicity.[10]

Cellular Amyloid-β (Aβ) Production Assay
This assay assesses the impact of EHT 5372 on the production and secretion of Aβ peptides.

Objective: To determine the IC₅₀ of EHT 5372 for the reduction of Aβ production in a cellular

model.

Methodology:
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Cell Line: A cell line that robustly produces Aβ, typically by overexpressing human APP (e.g.,

HEK293-APP).[14][19]

Procedure: a. Cells are plated in multi-well plates. b. Cells are treated with serially diluted

EHT 5372 for a set duration (e.g., 24 hours).[14] c. After the treatment period, the cell culture

medium (conditioned medium) is collected. d. The concentration of secreted Aβ peptides

(specifically Aβ₄₀ and/or Aβ₄₂) in the conditioned medium is measured using a highly

sensitive and specific ELISA kit.[9][19] e. Cells are lysed to measure total protein content for

normalization or to assess cell viability.

Data Analysis: The amount of Aβ is normalized to the vehicle-treated control. The percentage

of reduction in Aβ production is plotted against the logarithm of EHT 5372 concentration to

calculate the IC₅₀ value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.researchgate.net/publication/270513402_A_Novel_DYRK1A_Dual_Specificity_Tyrosine_Phosphorylation-Regulated_Kinase_1A_Inhibitor_for_the_Treatment_of_Alzheimer's_Disease_Effect_on_Tau_and_Amyloid_Pathologies_in_Vitro
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931259/
https://www.benchchem.com/product/b607280?utm_src=pdf-body
https://www.researchgate.net/publication/270513402_A_Novel_DYRK1A_Dual_Specificity_Tyrosine_Phosphorylation-Regulated_Kinase_1A_Inhibitor_for_the_Treatment_of_Alzheimer's_Disease_Effect_on_Tau_and_Amyloid_Pathologies_in_Vitro
https://pmc.ncbi.nlm.nih.gov/articles/PMC9133025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931259/
https://www.benchchem.com/product/b607280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pTau Assay Aβ Assay

Start

Plate Cells
(e.g., SH-SY5Y-Tau

or HEK293-APP)

Treat Cells with
EHT 5372 (Various Conc.)

for 24h

Harvest Samples

Lyse Cells Collect Conditioned Media

Quantify pTau / Total Tau
(ELISA or Western Blot)

Data Analysis:
Normalize to Control

Determine IC₅₀

Quantify Secreted Aβ
(ELISA)

End

Click to download full resolution via product page

Caption: Generalized workflow for cellular assays (Tau phosphorylation and Aβ production).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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